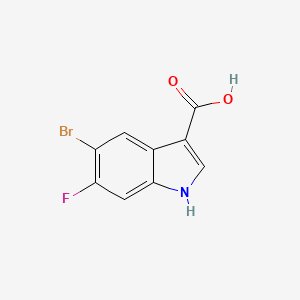

5-bromo-6-fluoro-1H-indole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRQPMBDXWHGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination and Fluorination

Bromination: The bromine atom is introduced at the 5-position of the indole ring typically using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is often catalyzed or conducted under controlled conditions to achieve regioselectivity and avoid polybromination.

Fluorination: The fluorine atom at the 6-position is introduced using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable selective fluorination under mild conditions, preserving the integrity of the indole ring.

Carboxylation

The carboxylic acid group at the 3-position is commonly installed via a carboxylation reaction. This involves the reaction of an appropriate indole precursor with carbon dioxide under elevated pressure and temperature, typically in the presence of a strong base to facilitate nucleophilic attack on CO2.

Alternative methods may include oxidation of methyl or ester precursors to the carboxylic acid.

Industrial Production Methods

Industrial-scale synthesis adapts the above laboratory methods with optimizations for yield, purity, and scalability:

Use of continuous flow reactors to improve reaction control and safety, especially for halogenation steps.

Automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.

Advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), catalyst | Room temperature | 1–3 hours | 70–85 | Selective 5-position bromination |

| Fluorination | Selectfluor or NFSI | 0–25 °C | 1–2 hours | 60–80 | Regioselective 6-position fluorination |

| Carboxylation | CO2, base (e.g., potassium tert-butoxide) | 50–100 °C, high pressure | Several hours | 50–75 | Installation of carboxylic acid at C-3 |

| Purification | Recrystallization or chromatography | Ambient | - | - | To obtain pure 5-bromo-6-fluoro-1H-indole-3-carboxylic acid |

Detailed Research Findings and Analysis

Regioselectivity: The order of halogenation steps is critical. Bromination is typically performed first to avoid over-fluorination or undesired substitution patterns.

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for fluorination to enhance reagent solubility and reaction rate.

Catalyst Use: Lewis acids or radical initiators can be used to improve bromination efficiency.

Carboxylation Parameters: Elevated CO2 pressure (up to several atmospheres) and temperature are necessary to drive the carboxylation reaction to completion.

Purification Techniques: Flash chromatography and recrystallization are employed to separate the target compound from side products and unreacted starting materials.

Comparative Data Table of Key Preparation Steps

| Parameter | Bromination | Fluorination | Carboxylation |

|---|---|---|---|

| Reagents | NBS, Br2 | Selectfluor, NFSI | CO2, base |

| Solvent | Dichloromethane, DMF | DMF, acetonitrile | DMF, THF |

| Temperature Range | 20–30 °C | 0–25 °C | 50–100 °C |

| Reaction Time | 1–3 hours | 1–2 hours | Several hours |

| Yield Range (%) | 70–85 | 60–80 | 50–75 |

| Key Challenges | Regioselectivity, overbromination | Selectivity, reagent stability | High pressure, reaction rate |

Notes on Related Compounds and Methods

Preparation methods for similar halogenated indole derivatives, such as 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid, share analogous steps but may require additional fluorination steps or modified reaction conditions to accommodate multiple halogen substitutions.

Methyl ester intermediates of related indole carboxylic acids are often synthesized using (trimethylsilyl)diazomethane in methanol, facilitating subsequent transformations and purification.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-6-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: CHBrFNO

Molecular Weight: 240.05 g/mol

CAS Number: 1638772-16-3

The compound features bromine and fluorine substituents at the 5th and 6th positions of the indole ring, respectively, along with a carboxylic acid group at the 3rd position. These modifications enhance its chemical reactivity and biological activity.

Chemistry

5-Bromo-6-fluoro-1H-indole-3-carboxylic acid serves as a crucial building block in synthetic organic chemistry. It is utilized in:

- Synthesis of Indole Derivatives: The compound is employed in the preparation of more complex indole derivatives, which are important in pharmaceuticals and agrochemicals. The presence of halogens can facilitate various reactions, enhancing yields and selectivity.

Biology

The biological significance of this compound has been investigated extensively:

- Antimicrobial Activity: Research indicates that it exhibits significant antimicrobial properties against Gram-positive bacteria and certain fungi. The mechanism involves disrupting bacterial cell membranes and inhibiting efflux pumps.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways involved in cell proliferation and survival.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery:

- Potential Therapeutic Agent: Its unique structure allows for interactions with various molecular targets, making it a candidate for developing novel therapeutic agents.

Industrial Applications

The compound finds utility in various industrial processes:

- Material Development: It is used in the synthesis of novel materials that possess specific electronic or optical properties due to its unique chemical structure.

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating significant inhibition zones against selected strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting potential for therapeutic use in oncology.

Mecanismo De Acción

The mechanism of action of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

5-Fluoro-1H-indole-3-carboxylic Acid (CAS: 858515-66-9) and 6-Fluoro-1H-indole-3-carboxylic Acid (CAS: 23077-43-2)

These analogs lack the bromine atom, resulting in lower molecular weights (179.15 g/mol ) and reduced lipophilicity compared to brominated derivatives . Key differences include:

- Reactivity : The absence of bromine simplifies further functionalization but may reduce stability in radical-mediated reactions.

- Biological Interactions : Fluorine at position 5 or 6 may influence hydrogen-bonding interactions in enzyme binding pockets, as seen in studies of indole-based inhibitors .

Carboxamide Derivatives: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Functional Group : The 2-carboxamide group increases hydrogen-bonding capacity compared to 3-carboxylic acids.

- Synthetic Yield : Derivatives with fluorine at position 5 exhibit moderate yields (37.5%) under reflux conditions, suggesting that bromine at position 5 in the target compound may require optimized reaction parameters .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges: Bromine and fluorine substituents necessitate precise control in reactions. For example, 5-bromo-6-fluoro derivatives may require longer reaction times or higher temperatures compared to non-halogenated analogs .

- Fluorine’s position (C6 vs. C7) may fine-tune target affinity .

- Analytical Characterization : LC/MS data for related carboxamide derivatives (e.g., m/z 347 for 5-bromo-6-fluoro-2-carboxamide) highlight the utility of mass spectrometry in distinguishing positional isomers .

Actividad Biológica

5-Bromo-6-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family, known for its diverse biological activities. The unique substitutions of bromine and fluorine on the indole ring, along with the carboxylic acid group, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C9H6BrFNO2

- Molecular Weight: 240.05 g/mol

- CAS Number: 1638772-16-3

The presence of halogens (bromine and fluorine) enhances the compound's lipophilicity and binding affinity to biological targets, which is critical for its activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity.

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria and certain fungi. Its mechanism involves disrupting bacterial cell membranes and inhibiting efflux pumps .

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.8 |

| Methicillin-resistant S. aureus | 12.4 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

These results highlight the compound's effectiveness against Staphylococcus aureus while showing limited activity against Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| U937 (human lymphoma) | 16.11 |

| HL-60 (human leukemia) | 12.8 |

These findings suggest that the compound may serve as a lead in developing new anticancer agents .

Study on Antimicrobial Properties

A study evaluated the intrinsic antimicrobial activity of various indole derivatives, including this compound. The compound was found to enhance the efficacy of existing antibiotics against resistant strains of bacteria, particularly enhancing the action of doxycycline against Pseudomonas aeruginosa .

Study on Anticancer Effects

Another study focused on the compound's effect on human leukemia cell lines, revealing that it significantly reduced cell viability compared to control treatments. The study emphasized the potential for further development in anticancer therapies targeting similar pathways .

Q & A

Q. Q: What are the standard synthetic routes for 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, and how are intermediates validated?

A:

- Synthesis Pathways :

- Bromination/fluorination of indole precursors (e.g., 6-fluoro-1H-indole-3-carboxylic acid) using regioselective halogenation agents.

- Multi-step protocols involve coupling reactions or functional group modifications (e.g., amidation, ester hydrolysis) as seen in related indole derivatives .

- Validation of Intermediates :

- LC/MS : Used to confirm molecular weights (e.g., [M+H]+ peaks) and retention times (e.g., 3.17 min under SMD-FA10-long conditions) .

- NMR/FTIR : For structural confirmation of bromine/fluorine substitution and carboxylic acid functionality.

Structural Analysis and Crystallography

Q. Q: How do crystallographic studies inform the reactivity of this compound?

A:

- Key Findings :

- Implications :

- Planar distortions may enhance π-π stacking in biological targets (e.g., enzyme active sites).

Advanced Functionalization Strategies

Q. Q: How can the bromine and fluorine substituents be leveraged for further derivatization in drug discovery?

A:

- Bromine :

- Enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl group introductions (e.g., using phenylboronic acids) .

- Fluorine :

- Example :

- Conversion to carboxamides (e.g., via reaction with N-methyl-N-phenylamine) for kinase inhibition studies .

Analytical Challenges in Purity Assessment

Q. Q: What methods resolve contradictions in purity data for halogenated indole derivatives?

A:

- HPLC vs. HPLC-MS :

- HPLC with UV detection may overestimate purity due to co-eluting impurities. LC/MS provides accurate mass confirmation (e.g., m/z 386 for a related carboxamide) .

- Elemental Analysis :

Safety and Handling in Laboratory Settings

Q. Q: What precautions are necessary when handling this compound, given its halogenated structure?

A:

- Storage :

- Store at 0–6°C in airtight containers to prevent degradation .

- Hazards :

- No direct GHS classification reported, but similar bromo/fluoro-indoles may release toxic fumes (HBr/HF) under extreme conditions. Use fume hoods and PPE .

Comparative Reactivity with Analogues

Q. Q: How does the reactivity of this compound differ from non-halogenated or mono-halogenated indole-3-carboxylic acids?

A:

- Acidity :

- Nucleophilic Substitution :

- Bromine at position 5 is more reactive toward nucleophiles (e.g., amines, thiols) than fluorine at position 6 .

Applications in Medicinal Chemistry

Q. Q: What role does this compound play in designing kinase inhibitors or antimicrobial agents?

A:

- Kinase Inhibitors :

- The indole scaffold mimics ATP-binding motifs. Bromine/fluorine substitutions optimize steric and electronic interactions with hydrophobic kinase pockets .

- Antimicrobial Studies :

- Derivatives (e.g., ethyl esters) show enhanced membrane permeability. Carboxylic acid groups enable salt formation for improved solubility .

Computational Modeling for Binding Studies

Q. Q: How can molecular docking predict interactions between this compound and biological targets?

A:

- Protocol :

- Key Parameters :

Tables for Quick Reference

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 258.03 g/mol | |

| LogP (Predicted) | ~2.1 (indicating moderate lipophilicity) | |

| Hydrogen Bond Acceptors | 3 (COOH, Br, F) |

Q. Table 2. Common Analytical Conditions

| Technique | Conditions | Application |

|---|---|---|

| LC/MS | Column: C18; Mobile Phase: MeCN/H2O (0.1% FA) | Purity/MW |

| X-ray Diffraction | λ = 1.5418 Å; T = 293 K | Crystal Packing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.